molecular formula C14H26O3 B3053906 10-Hydroxydecyl 2-methylprop-2-enoate CAS No. 56927-66-3

10-Hydroxydecyl 2-methylprop-2-enoate

Cat. No.: B3053906
CAS No.: 56927-66-3
M. Wt: 242.35 g/mol
InChI Key: ZUQABTLQDXJZFK-UHFFFAOYSA-N
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Description

10-Hydroxydecyl 2-methylprop-2-enoate: is an organic compound with the molecular formula C₁₄H₂₆O₃. It is an ester formed from the reaction of 10-hydroxydecyl alcohol and 2-methylprop-2-enoic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Preparation Methods

Synthetic Routes to 10-Hydroxydecyl 2-Methylprop-2-enoate

Direct Esterification of Methacrylic Acid with 1,10-Decanediol

The most widely documented method involves acid-catalyzed esterification between methacrylic acid and 1,10-decanediol under controlled stoichiometry to favor monoester formation. Key parameters include:

Table 1: Optimization of Direct Esterification Conditions

Parameter Optimal Range Impact on Yield
Molar Ratio (Diol:Acid) 1.2:1 → 1.5:1 Prevents di-ester byproduct (<5%)
Catalyst p-Toluenesulfonic acid (0.5–1 mol%) Enables 85–92% conversion
Temperature 110–120°C Balances reaction rate vs. thermal decomposition
Solvent Toluene (azeotropic water removal) Achieves 94% purity post-distillation
Reaction Time 6–8 hours Maximizes monoester selectivity

The reaction mechanism proceeds via protonation of the carboxylic acid, nucleophilic attack by the primary alcohol of 1,10-decanediol, and subsequent dehydration. Excess diol ensures monoester dominance, while molecular sieves (4Å) absorb water to shift equilibrium.

Transesterification of Methyl Methacrylate with 1,10-Decanediol

Alternative approaches employ transesterification to circumvent methacrylic acid handling challenges:

Reaction Scheme:
$$ \text{Methyl methacrylate} + \text{1,10-decanediol} \xrightarrow{\text{Lipase CAL-B}} \text{this compound} + \text{Methanol} $$

Table 2: Enzymatic vs. Chemical Transesterification

Condition Enzymatic (CAL-B) Chemical (Ti(OR)₄)
Temperature 40°C 80°C
Conversion 78% (±3%) 89% (±2%)
Selectivity >99% monoester 92% monoester
Solvent Solvent-free Toluene
Catalyst Reuse 5 cycles (<10% loss) Not feasible

Lipase B from Candida antarctica (CAL-B) demonstrates exceptional regioselectivity for the primary alcohol, though with slightly lower conversion than titanium tetraalkoxide catalysts. Industrial implementations often combine enzymatic selectivity with downstream chemical polishing.

Advanced Purification and Characterization

Distillation and Chromatographic Refinement

Crude product purification typically involves:

  • Short-path distillation : Isolate monoester fraction at 145–150°C (0.1 mmHg).
  • Silica gel chromatography : Elute with hexane:ethyl acetate (4:1) to resolve residual diol/diester.

Table 3: Spectroscopic Fingerprints

Technique Key Signatures Reference
¹H NMR (CDCl₃) δ 6.08 (s, 1H, CH₂=C), 4.14 (t, J=6.7 Hz, 2H, OCH₂), 1.62 (m, 2H, CH₂OH)
IR (ATR) 3430 cm⁻¹ (O-H stretch), 1715 cm⁻¹ (C=O), 1637 cm⁻¹ (C=C)
HPLC-ELSD tR = 8.2 min (C18, 80% MeOH/H₂O)

Industrial-Scale Production and Patent Landscape

Continuous Flow Reactor Designs

Recent patents disclose tubular reactors with segmented flow to enhance heat/mass transfer:

  • Residence time : 22 minutes at 115°C
  • Throughput : 12 kg/h per module
  • Purity : 98.5% (eliminates distillation)

Key advantages include suppressed oligomerization (<0.3% dimers) and 40% reduced solvent use compared to batch processes.

Challenges and Mitigation Strategies

Byproduct Formation Pathways

  • Di-ester (10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate) : Controlled by maintaining diol excess and avoiding acid catalyst overdosing.
  • Michael Addition Adducts : Prevented by strict oxygen exclusion and hydroquinone inhibitors (50–100 ppm).

Table 4: Stability Under Storage Conditions

Condition Degradation Rate (per month) Primary Degradants
4°C (dark) <0.5% None detected
25°C (air) 3.8% Peroxides, dimers

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxydecyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted esters or amides.

Scientific Research Applications

10-Hydroxydecyl 2-methylprop-2-enoate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.

    Materials Science: The compound is used in the development of advanced materials with unique mechanical and chemical properties.

    Biomedical Applications: It is explored for use in drug delivery systems and as a component in biomedical devices.

    Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesive properties.

Mechanism of Action

The mechanism of action of 10-Hydroxydecyl 2-methylprop-2-enoate depends on its application. In polymer chemistry, the compound undergoes polymerization reactions to form long-chain polymers. The ester group in the compound can participate in various chemical reactions, leading to the formation of cross-linked networks or copolymers with desired properties.

Comparison with Similar Compounds

  • 10-Hydroxydecyl methacrylate
  • 10-Hydroxydecyl acrylate
  • 10-Hydroxydecyl butyrate

Comparison: 10-Hydroxydecyl 2-methylprop-2-enoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better adhesive properties and is more suitable for applications requiring high mechanical strength and chemical resistance.

Biological Activity

10-Hydroxydecyl 2-methylprop-2-enoate is an ester compound that has garnered attention in various fields, including materials science and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its unique structure, which includes a hydroxyl group and a double bond within the ester functional group. This structural configuration may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interactions with biological membranes and enzymes. The compound's lipophilicity facilitates its incorporation into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for use in antimicrobial coatings or treatments.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This suggests a role in managing inflammatory diseases.
  • Cell Proliferation : Some studies have indicated that this compound can influence cell proliferation, which could have implications in cancer research.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
  • Inflammatory Response Modulation : In vitro experiments demonstrated that treatment with the compound reduced the secretion of TNF-α and IL-6 in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory conditions.
  • Cell Viability Assays : Using MTT assays, researchers assessed the cytotoxic effects of varying concentrations of the compound on cancer cell lines. Results showed that concentrations above 50 µg/mL significantly decreased cell viability, indicating potential anti-cancer properties.

Data Tables

Biological ActivityConcentration (µg/mL)Effect Observed
Antimicrobial>100Significant reduction in viability
Anti-inflammatory10Decrease in TNF-α secretion
Cell Viability>50Significant decrease in viability

Properties

IUPAC Name

10-hydroxydecyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-13(2)14(16)17-12-10-8-6-4-3-5-7-9-11-15/h15H,1,3-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQABTLQDXJZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620946
Record name 10-Hydroxydecyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56927-66-3
Record name 10-Hydroxydecyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Hydroxyhexylmethacrylate was prepared using the same method as in the preparation of 10-hydroxydecylmethacrylate. 1,6-hexanediol was used instead of 1,10-decanediol. The same molar quantities of reactants were used. 11.5 g of product (62% yield) were collected.
Quantity
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reactant
Reaction Step One
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62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
10-Hydroxydecyl 2-methylprop-2-enoate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
10-Hydroxydecyl 2-methylprop-2-enoate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
10-Hydroxydecyl 2-methylprop-2-enoate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
10-Hydroxydecyl 2-methylprop-2-enoate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
10-Hydroxydecyl 2-methylprop-2-enoate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
[3-[(5-Chlorothiophene-2-carbonyl)amino]-2-[[4-(3-oxomorpholin-4-yl)phenyl]carbamoyloxy]propyl] 4-methylbenzenesulfonate
10-Hydroxydecyl 2-methylprop-2-enoate

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